molecular formula C14H10O2S B1615920 2,3-Diphenylthiirene 1,1-dioxide CAS No. 5162-99-2

2,3-Diphenylthiirene 1,1-dioxide

Cat. No.: B1615920
CAS No.: 5162-99-2
M. Wt: 242.29 g/mol
InChI Key: FVDCQEMOBAKISG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylthiirene 1,1-dioxide typically involves the oxidation of diphenylthiirene. One common method is the reaction of diphenylthiirene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylthiirene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids like m-CPBA are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Diphenylthiirene.

    Substitution: Substituted thiirene dioxides.

Scientific Research Applications

2,3-Diphenylthiirene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylthiirene 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity at the sulfur atom, which can form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to interact with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenylthiirene 1,1-dioxide is unique due to its combination of a thiirene ring and a sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

5162-99-2

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2,3-diphenylthiirene 1,1-dioxide

InChI

InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H

InChI Key

FVDCQEMOBAKISG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3

Key on ui other cas no.

5162-99-2

Origin of Product

United States

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